molecular formula C20H15BrN2O3 B2936361 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 85459-81-0

2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2936361
CAS No.: 85459-81-0
M. Wt: 411.255
InChI Key: RFXVJPFDROSPEG-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile features a chromene core fused with a pyran ring, substituted at the 4-position with a furan-2-yl group bearing a 4-bromophenyl moiety. The amino and cyano groups at positions 2 and 3, respectively, contribute to its hydrogen-bonding capacity and electronic properties. This structural framework is common in bioactive chromene derivatives, which are studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-amino-4-[5-(4-bromophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c21-12-6-4-11(5-7-12)15-8-9-17(25-15)18-13(10-22)20(23)26-16-3-1-2-14(24)19(16)18/h4-9,18H,1-3,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXVJPFDROSPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor containing the furan and bromophenyl groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a key site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Amination: Reaction with primary/secondary amines under basic conditions yields aryl amine derivatives.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°CAryl-substituted chromene75–85%
Bromine ReplacementNH₃ (aq.), CuI, 100°C4-Aminophenyl analog60%

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form oxygenated derivatives, enhancing electrophilicity for downstream reactions.

Key Reactions:

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductApplication
KMnO₄H₂SO₄, 0°C → RTFuranone derivativeBioactive intermediate
Ozone (O₃)CH₂Cl₂, -78°CRing-opened diketonePolymer precursors

Reduction Reactions

The 5-oxo group in the chromene core can be selectively reduced to form alcohols or fully saturated analogs.

Key Reactions:

Table 3: Reduction Outcomes

Reducing AgentSolventProductSelectivity
NaBH₄MeOHSecondary alcohol>90%
LiAlH₄THFFully reduced chromane70%

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.

Key Reactions:

Condensation and Functionalization of the Amino Group

The primary amino group undergoes condensation with carbonyl compounds, forming Schiff bases or heterocycles.

Key Reactions:

Stability and Reactivity Insights

Crystallographic studies (e.g., ) reveal that the bromophenyl group induces steric hindrance, slowing NAS compared to chloro- or nitro-substituted analogs. Hydrogen bonding between the amino and carbonyl groups stabilizes the crystal lattice, influencing solubility and reaction kinetics.

Scientific Research Applications

Scientific Research Applications

2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have applications in chemistry, biology, and medicine.

Chemistry It can be used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology Due to their potential biological activities, such as antimicrobial and anticancer properties, these compounds are of interest in biological research. Similar compounds have shown promising inhibition of key kinases such as the epidermal growth factor receptor and vascular endothelial growth factor receptor 2, which are crucial in cancer progression. The furan and chromene structures are often associated with enhanced biological activity due to their ability to interact with various biological targets.

Medicine Its unique structure and reactivity may lead to the development of new pharmaceuticals with therapeutic potential. Interaction studies have demonstrated that compounds similar to 2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can effectively inhibit tyrosine kinases involved in cancer pathways.

Industry This compound can be used to develop new materials like polymers and coatings because of its chemical stability and reactivity.

Derivatives of chromene have significant antimicrobial properties. Furan-derived chalcones have been shown to bind effectively to glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial metabolism. Molecular docking studies suggest that the binding affinity of these compounds is comparable to known antimicrobial agents.

Inhibition of Kinases

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences in Analogues
Compound ID / Reference Substituent at Position 4 Key Features
Target Compound 5-(4-Bromophenyl)furan-2-yl Bromine (electron-withdrawing), furan spacer, planar pyran ring .
2-Amino-4-(4-bromophenyl)... 4-Bromophenyl (direct attachment) Direct aryl substitution; dihedral angle ~90° between pyran and aryl ring .
4g () 3-[(4-Bromobenzyl)oxy]phenyl Bromobenzyloxy group; ether linkage enhances solubility .
UCPH-101 () 4-Methoxyphenyl + naphthalen-1-yl Methoxy (electron-donating) and bulky naphthyl; EAAT1 inhibitor .
5-(2,4,6-Trichlorophenyl)furan-2-yl Trichlorophenyl (strong electron-withdrawing); altered steric effects .
3-Bromophenyl Meta-bromine substitution; impacts binding affinity .
  • Steric Considerations : The furan spacer in the target compound reduces steric hindrance compared to bulkier substituents like naphthyl groups in UCPH-101, possibly improving membrane permeability .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters
Compound Pyran Ring Conformation Dihedral Angle (Pyran-Substituent) Hydrogen Bonding Patterns Reference
Target Compound Planar ~90° (furan-phenyl) N–H⋯N (3.122 Å), N–H⋯O (2.983 Å)
2-Amino-4-(4-methylphenyl)... Sofa 96.7° N–H⋯O, N–H⋯N layers parallel to bc .
Slightly puckered 17.5° (naphthyl substituent) Centrosymmetric dimers via N–H⋯N .
  • Planarity : The pyran ring in the target compound is planar, similar to analogues in and , but contrasts with puckered conformations in naphthyl-substituted derivatives (e.g., ) .
  • Hydrogen Bonding: The amino group forms intramolecular bonds with cyano and oxo groups, stabilizing the structure. This is consistent across analogues but differs in dimerization patterns (e.g., centrosymmetric dimers in vs. tapes in ) .

Biological Activity

2-amino-4-(5-(4-bromophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure features a tetrahydrochromene core, a furan moiety, and a bromophenyl substituent. This unique arrangement of functional groups suggests diverse biological activities, particularly in the field of cancer research.

The molecular formula of the compound is C20H15BrN2O3, with a molecular weight of 411.255 g/mol. The presence of an amino group, carbonitrile group, and ketone functionality enhances its potential biological activity and reactivity. It is important to note that compounds with similar structural features have demonstrated promising anticancer properties by inhibiting key kinases involved in cancer progression.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant biological activities, especially in anticancer applications. Notably, compounds with similar structures have shown inhibition of critical kinases such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

These kinases are pivotal in tumor growth and metastasis. Molecular docking studies suggest that this compound can effectively bind to these targets, potentially leading to therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The structure of the compound allows for various interactions with biological targets. The presence of the furan and chromene structures is often linked to enhanced biological activity due to their ability to interact with diverse biological systems. The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileSimilar chromene structureAntitumor activity against various cancer cell lines
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrileContains indole and pyrrole ringsAnticancer properties
2-Amino-4-(3-bromophenyl)-7-dimethyl-5-oxo-5678-tetrahydro-4H-chromeneBromophenyl substituentInhibitory effects on tyrosine kinases

This comparison highlights the unique combination of structural features within the compound's framework while also demonstrating its potential as a versatile scaffold for drug development.

Case Studies

Several studies have been conducted to evaluate the anticancer potential of similar compounds:

  • Study on Glioblastoma Cells : A derivative was tested against human glioblastoma U251 cells and showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Melanoma Research : Another study focused on human melanoma WM793 cells where compounds featuring similar chromene structures exhibited notable growth inhibition.

These findings support the hypothesis that the structural characteristics of this compound contribute to its anticancer efficacy .

Q & A

Q. What synthetic strategies are employed to prepare tetrahydro-4H-chromene derivatives structurally analogous to the target compound?

Methodological Answer: Tetrahydro-4H-chromene derivatives are typically synthesized via multicomponent reactions (MCRs) under reflux conditions. A common approach involves condensing aldehydes, malononitrile, and cyclic ketones (e.g., cyclohexane-1,3-dione) in ethanol or methanol with catalytic piperidine or ammonium acetate . For bromophenyl-substituted analogs, introducing the 4-bromophenyl group via Suzuki coupling or direct substitution during the MCR is critical. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Yield optimization (60–85%) depends on reaction time (6–12 hours) and temperature (70–80°C) .

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data collected at 296 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL . Key parameters include R factors (<0.06), mean C–C bond length deviations (<0.005 Å), and hydrogen-bonding networks (N–H⋯N/O interactions) . Complementary techniques:

  • NMR : 1^1H/13^{13}C NMR in DMSO-d6 to confirm functional groups (e.g., NH2_2 at δ 4.5–5.5 ppm, furan protons at δ 6.5–7.5 ppm) .
  • FT-IR : Peaks at 2180–2200 cm1^{-1} (C≡N stretch) and 1680–1700 cm1^{-1} (C=O) .

Advanced Research Questions

Q. How can discrepancies between observed and calculated bond lengths/angles in crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from thermal motion, disorder, or hydrogen-bonding effects. To address this:

  • Use SHELXL refinement with anisotropic displacement parameters for non-H atoms .
  • Apply restraints to geometrically similar groups (e.g., aromatic rings) to minimize overfitting .
  • Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯π contacts in bromophenyl derivatives) .
    Example: In a related chromene derivative, the C–O bond length discrepancy (1.23 Å observed vs. 1.21 Å calculated) was attributed to torsional strain in the fused cyclohexenone-pyran system .

Q. What strategies optimize reaction conditions for synthesizing bromophenyl-substituted chromenes with high regioselectivity?

Methodological Answer: Regioselectivity is influenced by:

  • Catalyst choice : Piperidine favors enamine formation, while K2_2CO3_3 promotes Knoevenagel condensation .
  • Solvent polarity : Ethanol enhances dipole interactions, directing the bromophenyl group to the furan-2-yl position .
  • Temperature control : Lower temperatures (60°C) reduce side reactions (e.g., cyano group hydrolysis) .
    Validation via HPLC-MS (C18 column, acetonitrile/water gradient) ensures product purity >95% .

Q. How can computational methods complement experimental data for this compound’s electronic properties?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.5–4.0 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., antimicrobial proteins), correlating with experimental IC50_{50} values .
  • MD simulations (GROMACS) assess stability in aqueous solutions, guided by experimental solubility data (e.g., logP ≈ 2.8) .

Data Contradiction Analysis

Q. How should researchers address conflicting hydrogen-bonding patterns in crystallographic studies of similar compounds?

Methodological Answer: Contradictions often arise from polymorphism or solvent inclusion. Mitigation steps:

  • Multiple crystal screenings : Use solvent diffusion (e.g., DMF/ether) to obtain alternative polymorphs .
  • Hirshfeld surface analysis : Compare fingerprint plots (e.g., sharp spikes for N–H⋯O vs. broad ones for C–H⋯π) .
  • Theoretical energy calculations : Compare lattice energies of different H-bond networks using PIXEL software .
    Example: In a study, two polymorphs of a chromene derivative showed distinct N–H⋯N (R_2$$^2(8) motif) vs. N–H⋯O (R_2$$^2(10)) interactions, resolved via energy-minimized packing diagrams .

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